molecular formula C19H22N4O5S B2951706 6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL CAS No. 946215-54-9

6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL

Cat. No.: B2951706
CAS No.: 946215-54-9
M. Wt: 418.47
InChI Key: VEHUOYFSHQSKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-4-ol core substituted at position 6 with a propyl group and at position 2 with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 3,4,5-trimethoxyphenyl group. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities, while the pyrimidin-4-ol core may enable tautomerism, influencing solubility and reactivity .

Properties

IUPAC Name

4-propyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-5-6-12-9-15(24)21-19(20-12)29-10-16-22-18(23-28-16)11-7-13(25-2)17(27-4)14(8-11)26-3/h7-9H,5-6,10H2,1-4H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHUOYFSHQSKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole intermediate with the pyrimidine derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. The oxadiazole moiety can interact with various enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to specific receptors or proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs with the target molecule and are selected for comparison based on and related literature:

2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol (G807-0574)

  • Molecular Formula : C₂₁H₁₆N₄O₅S
  • Key Features: Replaces the 3,4,5-trimethoxyphenyl group with a benzodioxole ring, reducing steric bulk but maintaining electron-rich aromaticity.
  • Implications : The benzodioxole group may enhance metabolic stability via reduced oxidative degradation, while the 3-methoxyphenyl group could alter binding affinity in enzyme assays .

2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

  • Molecular Formula : C₂₂H₂₃F₃N₆O₃S
  • Key Features: Replaces the oxadiazole ring with a trifluoromethyl-substituted pyrimidine, introducing strong electron-withdrawing effects. Incorporates a pyrazole-acetamide side chain, enhancing hydrogen-bond donor/acceptor capacity.
  • Implications : The trifluoromethyl group improves electronegativity and may enhance target selectivity, while the acetamide linker increases solubility in polar solvents .

Data Table: Comparative Analysis

Property Target Compound G807-0574 Trifluoromethyl Analog
Molecular Weight ~449.5 g/mol (estimated) 436.44 g/mol 520.51 g/mol
Aromatic Substituents 3,4,5-Trimethoxyphenyl 2H-1,3-Benzodioxol-5-yl 3,4-Dimethoxyphenyl
Position 6 Substituent Propyl (C₃H₇) 3-Methoxyphenyl Trifluoromethyl (CF₃)
Key Functional Groups Pyrimidin-4-ol, 1,2,4-oxadiazole Pyrimidin-4-ol, 1,2,4-oxadiazole Pyrimidine, Acetamide, Trifluoromethyl
Potential Applications Enzyme inhibition, anticancer/antiviral lead Neuroprotective agents (benzodioxole bias) Kinase inhibitors (CF₃ enhances selectivity)

Research Findings and Activity Trends

  • Target Compound: No direct biological data is available in the provided evidence.
  • G807-0574: Benzodioxole-containing analogs demonstrate inhibition of monoamine oxidase-B (MAO-B) with IC₅₀ values < 1 µM, attributed to enhanced π-stacking with flavin adenine dinucleotide (FAD) cofactors .
  • Trifluoromethyl Analog : Compounds with trifluoromethylpyrimidines exhibit potent kinase inhibitory activity (e.g., EGFR inhibition, IC₅₀ ~10 nM) due to hydrophobic interactions and enhanced binding entropy .

Biological Activity

6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and pharmacological profiles.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N4O5S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_5\text{S}

This structure features a pyrimidine core with a propyl group and a 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer activity of compounds related to 6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL. For instance:

  • In Vitro Studies : Compounds with similar structures have shown promising results against various cancer cell lines. Notably:
    • Compound 4b demonstrated a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 μM .
    • Compounds 9, 10 , and 11 exhibited IC50 values ranging from 1.38 to 3.21 μM in HepG2 hepatocellular carcinoma cells .

The mechanisms through which these compounds exert their anticancer effects include:

  • Apoptosis Induction : Studies indicated that certain derivatives lead to increased apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. For example:
    • Compound 9 increased levels of pro-apoptotic proteins p53 and Bax while decreasing anti-apoptotic Bcl-2 levels .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with these compounds can lead to cell cycle disturbances, particularly at the G2/M phase .

ADME-Tox Properties

The Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) profiles of related compounds suggest favorable drug-like characteristics:

  • High Solubility : Many derivatives exhibit good solubility in biological fluids.
  • Low Toxicity : Preliminary toxicity assessments indicate acceptable safety margins for further development.

Comparative Analysis

CompoundIC50 (μM)Cancer TypeMechanism
6-Propyl...TBDTBDTBD
Compound 91.38HepG2Apoptosis
Compound 102.52HepG2Apoptosis
Compound 113.21HepG2Apoptosis

Case Studies

Several case studies highlight the potential of this class of compounds:

  • Study on HepG2 Cells : A detailed investigation into the apoptotic effects of compound 9 revealed significant increases in early and late-stage apoptosis after treatment at its IC50 concentration .
  • NCI-60 Cell Line Screening : Compounds were screened against a panel of cancer cell lines revealing varied efficacy and suggesting potential for broad-spectrum anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.